7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-3-methyl-N-(2-morpholin-4-ylethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-8-23-14-16-12(20)10(13(21)18(9)14)11(19)15-2-3-17-4-6-22-7-5-17/h8,20H,2-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTAQTMVZMWDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898431-66-8) is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₄S |
| Molecular Weight | 324.36 g/mol |
| CAS Number | 898431-66-8 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The introduction of the morpholinoethyl group is achieved through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxicity against various cancer cell lines . Notably:
- Cervical Cancer (M-HeLa) : The compound exhibited significant cytotoxic effects against M-HeLa cells, demonstrating a higher efficacy compared to standard treatments like Sorafenib .
- Other Cancer Lines : It has shown moderate activity against human duodenal adenocarcinoma (HuTu 80) and prostate adenocarcinoma (PC3), suggesting a broad-spectrum anticancer potential .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies indicate that it forms strong hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and effectiveness as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity :
- Bacterial Inhibition : The compound exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
Summary of Antimicrobial Activity
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
Case Studies
- Cytotoxicity Study : A recent cytotoxicity assay revealed that the compound had a selectivity index favoring cancer cells over normal liver cells, indicating its potential for targeted cancer therapy without significant toxicity to healthy tissues .
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit high antibacterial activity against clinical strains, supporting their development as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance, derivatives of 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have shown efficacy against various cancer cell lines, including HeLa (cervical adenocarcinoma) cells. Studies suggest that these compounds induce apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells, highlighting their potential as selective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The structural features of thiazolo[3,2-a]pyrimidines are believed to play a crucial role in their mechanism of action against microbial pathogens .
Anticonvulsant Properties
Recent studies have explored the anticonvulsant activity of thiazolo[3,2-a]pyrimidine derivatives. The compound has been tested in vivo for its ability to suppress seizure activity in animal models. Preliminary results indicate that it may exhibit significant anticonvulsant effects comparable to established antiepileptic drugs .
Case Studies
- Anticancer Efficacy : A study published in MDPI demonstrated that thiazolo[3,2-a]pyrimidines with specific substituents showed potent activity against HeLa cells while sparing normal liver cells from toxicity .
- Antimicrobial Testing : Research conducted by various laboratories found that derivatives of 7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticonvulsant Studies : In vivo testing revealed that certain derivatives significantly reduced seizure frequency in animal models compared to controls, indicating potential for therapeutic use in epilepsy .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives
Substituent Effects on the Thiazolo[3,2-a]pyrimidine Core
The pharmacological and physicochemical profiles of thiazolo[3,2-a]pyrimidines are highly dependent on substituents at positions 3, 5, 6, and 5. Below is a comparative analysis of structurally analogous compounds:
Electronic and Steric Considerations
- Electron-Donating Groups (EDGs) : Methoxy () and hydroxy () groups improve solubility and H-bonding capacity but may reduce membrane permeability.
- Morpholinoethyl vs. Phenylcarboxamide: The morpholinoethyl group (target compound) offers superior solubility compared to N-phenylcarboxamide derivatives () due to morpholine’s hydrophilic nature.
Hydrogen Bonding and Crystal Packing
- The 7-hydroxy group in the target compound facilitates intermolecular H-bonding, similar to ethyl 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
- In contrast, the 2-(2,4,6-trimethoxybenzylidene) substituent in induces bifurcated C–H···O bonds, forming chains along the c-axis . The target compound’s morpholinoethyl group may instead promote solvent interactions or ionic bonding.
Ring Puckering and Conformational Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
